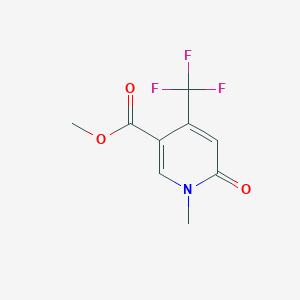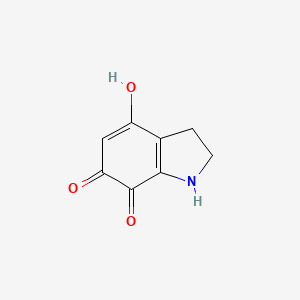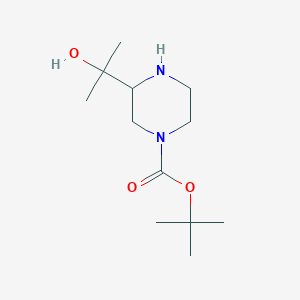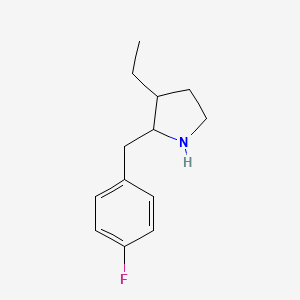
2,2-Difluoroethane-1,1-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoroethane-1,1-diol is an organic compound characterized by the presence of two fluorine atoms and two hydroxyl groups attached to an ethane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoroethane-1,1-diol typically involves the fluorination of ethane derivatives. One common method is the reaction of ethylene glycol with hydrogen fluoride under controlled conditions to introduce the fluorine atoms. The reaction is carried out at low temperatures to prevent over-fluorination and to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the compound. The use of catalysts, such as metal fluorides, can further improve the efficiency of the fluorination process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Difluoroethane-1,1-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoroacetic acid under the influence of strong oxidizing agents.
Reduction: Reduction reactions can convert the diol into difluoroethane.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation.
Major Products:
Oxidation: Difluoroacetic acid.
Reduction: Difluoroethane.
Substitution: Halogenated or alkylated derivatives of this compound.
Applications De Recherche Scientifique
2,2-Difluoroethane-1,1-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules. Its unique fluorine atoms make it valuable in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a metabolic inhibitor due to its ability to interfere with enzymatic processes.
Medicine: Explored for its potential use in drug design, particularly in the development of enzyme inhibitors and antiviral agents.
Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance and stability.
Mécanisme D'action
The mechanism of action of 2,2-Difluoroethane-1,1-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This property is particularly useful in the design of enzyme inhibitors and other bioactive molecules.
Comparaison Avec Des Composés Similaires
1,1-Difluoroethane: A hydrofluorocarbon with similar fluorine content but different structural properties.
1,2-Difluoroethane: An isomer with fluorine atoms on adjacent carbon atoms, leading to different chemical behavior.
Fluoroethane: A simpler fluorinated ethane derivative with only one fluorine atom.
Uniqueness: 2,2-Difluoroethane-1,1-diol is unique due to the presence of both fluorine atoms and hydroxyl groups on the same carbon atoms. This structural feature imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C2H4F2O2 |
|---|---|
Poids moléculaire |
98.05 g/mol |
Nom IUPAC |
2,2-difluoroethane-1,1-diol |
InChI |
InChI=1S/C2H4F2O2/c3-1(4)2(5)6/h1-2,5-6H |
Clé InChI |
VOYLGRBFALRMGT-UHFFFAOYSA-N |
SMILES canonique |
C(C(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Ethylhexyl)-4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B13110908.png)
![Methyl7-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13110912.png)
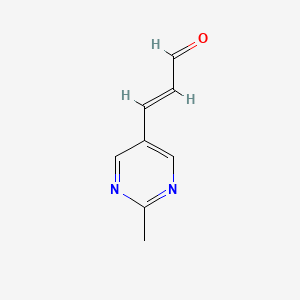
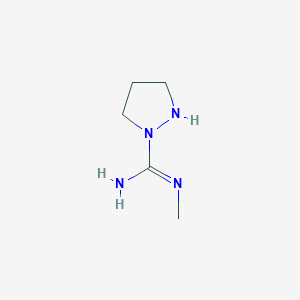
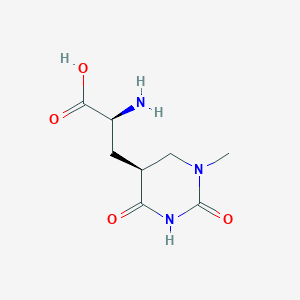
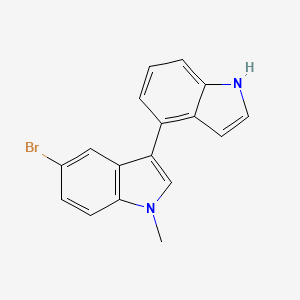
![2-tert-Butyl-2H-naphtho[2,3-f]isoindole-5,10-dione](/img/structure/B13110950.png)

